BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

P2X3 Antagonist Thiadiazole Pain Research

This compound offers a unique thiadiazole-substituted arylamide scaffold for P2X3/P2X2/3 antagonist research. Unlike off-the-shelf leads, its 4-chlorophenyl and 1,2,5-thiadiazol-3-piperidine architecture occupies unexplored chemical space in purinergic receptor modulation. No biological or analytical data are provided by vendors—procurement is strictly for early discovery as a screening compound to generate proprietary SAR. Obtain this rare tool compound now to power your pain, chronic cough, or overactive bladder program.

Molecular Formula C15H17ClN4OS
Molecular Weight 336.84
CAS No. 2034303-29-0
Cat. No. B2637087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
CAS2034303-29-0
Molecular FormulaC15H17ClN4OS
Molecular Weight336.84
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NSN=C3
InChIInChI=1S/C15H17ClN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21)
InChIKeyMGEDRZSRMSSFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide: A P2X3 Antagonist Scaffold for Pain and Sensory Research


2-(4-Chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034303-29-0) is a synthetic small molecule with a molecular weight of 336.84 g/mol and the formula C15H17ClN4OS [1]. It belongs to a class of thiadiazole-substituted arylamides, which have been patented by F. Hoffmann-La Roche as antagonists of the P2X3 and P2X2/3 purinergic receptors [2]. The compound is sold as a specialty research chemical by suppliers such as Sigma-Aldrich, where it is listed under the catalog number T203343 as part of a collection of rare and unique screening compounds for early discovery research .

Evidence Gap: Why Quantifiable Differentiation Data for 2-(4-Chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is Currently Unavailable


A comprehensive search of the scientific and patent literature reveals a critical evidence gap: no peer-reviewed study or publicly accessible database was found to contain a direct, quantitative functional comparison between 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide and its closest structural analogs or any reference standard [1]. While the compound is patented within a broad genus of P2X3 antagonists, the specific activity data for this molecule (e.g., IC50, Ki, selectivity panel) has not been disclosed in patent examples or subsequent publications [2]. The compound is commercially available as a screening compound with no analytical or biological characterization data provided by the vendor . Therefore, generic substitution cannot be scientifically evaluated at this time, and any procurement decision must be based on the compound's structural novelty rather than validated differentiation.

2-(4-Chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide: Quantitative Differentiation Evidence Analysis


Evidence Gap: No Direct Head-to-Head Biological Comparison Data Found

Despite being a member of a patented series of P2X3 and P2X2/3 antagonists, a thorough search for 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide across primary research papers, patents, and authoritative databases like ChEMBL, BindingDB, and PubChem did not yield any quantitative, comparator-based biological data [1]. This applies to all key dimensions of differentiation: functional potency (IC50), binding affinity (Ki), selectivity against related purinergic receptors, pharmacokinetic parameters, or in vivo efficacy metrics. The parent patent (WO/2010/069794 A1) establishes the structural class as having utility for treating pain, genitourinary, and respiratory disorders, but does not disclose specific activity data for this compound among its examples [2]. Consequently, no quantifiable differentiation claims can be made against structural analogs such as 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034378-87-3) or 2-(pyridin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034609-71-5) [3].

P2X3 Antagonist Thiadiazole Pain Research

Potential Research Applications of 2-(4-Chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide Based on Patent Classification


Tool Compound for Investigating P2X3 Receptor Pharmacology

Based on its classification in the Hoffmann-La Roche patent family (WO/2010/069794 A1) as a thiadiazole-substituted arylamide P2X3 antagonist, the compound may serve as a starting point for medicinal chemistry optimization or as a pharmacological tool compound to study P2X3 and P2X2/3 receptor function in pain and sensory pathways [1]. However, due to the absence of reported functional data, initial in-house profiling is essential to confirm activity and establish a baseline for further studies.

Negative Control or Chemical Probe with an Altered Pharmacophore

In a Structure-Activity Relationship (SAR) study focused on P2X3 antagonists, this compound's 4-chlorophenyl substitution could serve as a comparator to analogs with different phenyl ring substitutions (e.g., 4-methoxy or 4-fluoro analogs) to assess the impact of halogen substitution on target engagement [2]. This requires that the user generates their own comparative data. The compound's 1,2,5-thiadiazol-3-yl group represents a specific heterocyclic attachment not commonly found in other P2X3 antagonist scaffolds, making it a potential probe for exploring a unique chemical space [1].

Screening Library Member for Pain or Sensory Disorder Target Identification

As a commercially available specialty screening compound (Sigma-Aldrich T203343), it is positioned for use in early drug discovery and target identification campaigns . Its structural features align with the P2X3 antagonist pharmacophore, making it a candidate for inclusion in targeted screening libraries for pain, chronic cough, or overactive bladder research. However, procurement for this purpose must account for the fact that the vendor provides the product 'as-is' with no analytical or biological characterization data .

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.